molecular formula C10H6FNO B13939215 6-Fluoro-quinoline-7-carbaldehyde CAS No. 1221280-86-9

6-Fluoro-quinoline-7-carbaldehyde

Cat. No.: B13939215
CAS No.: 1221280-86-9
M. Wt: 175.16 g/mol
InChI Key: UXFBDEHYTSJBBI-UHFFFAOYSA-N
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Description

6-Fluoro-quinoline-7-carbaldehyde is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-quinoline-7-carbaldehyde typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the Vilsmeier-Haack reaction, which involves the formylation of 2-chloro-7-fluoroquinoline-3-carbaldehyde. The chlorine in the fluoroquinoline-3-carbaldehyde can be replaced with various nucleophiles, and the aldehyde functional group can be converted to carboxylic acid and imine groups using oxidizing agents and various amines .

Industrial Production Methods: Industrial production of this compound may involve microwave-assisted processes to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-quinoline-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

6-Fluoro-quinoline-7-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-quinoline-7-carbaldehyde involves its interaction with various molecular targets and pathways. For example, it can inhibit bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer research, it may inhibit the activity of topoisomerase IIα, preventing the replication of cancer cells .

Comparison with Similar Compounds

    7-Fluoro-4-chloroquinoline: Known for its antimicrobial activity.

    5,7-Difluoroquinoline: Used in various chemical reactions and known for its unique reactivity.

    6,7-Difluoroquinoline:

Uniqueness of 6-Fluoro-quinoline-7-carbaldehyde: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the aldehyde group allows for versatile chemical modifications and enhances its potential for various applications in research and industry .

Properties

CAS No.

1221280-86-9

Molecular Formula

C10H6FNO

Molecular Weight

175.16 g/mol

IUPAC Name

6-fluoroquinoline-7-carbaldehyde

InChI

InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)5-8(9)6-13/h1-6H

InChI Key

UXFBDEHYTSJBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)C=O)F

Origin of Product

United States

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